molecular formula C24H26ClN3O2 B11065966 N-(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)adamantane-1-carboxamide

N-(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)adamantane-1-carboxamide

Cat. No.: B11065966
M. Wt: 423.9 g/mol
InChI Key: IMEMLVIJSXLMRD-UHFFFAOYSA-N
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Description

N-(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)adamantane-1-carboxamide is a complex organic compound characterized by its unique adamantane core structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of both carbamoyl and adamantane groups contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangement reactions.

    Introduction of the Carboxamide Group: The adamantane-1-carboxylic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride.

    Coupling with 4-Aminophenylamine: The acid chloride is reacted with 4-aminophenylamine to form the intermediate N-(4-aminophenyl)adamantane-1-carboxamide.

    Carbamoylation: Finally, the intermediate is treated with 3-chlorophenyl isocyanate to introduce the carbamoyl group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)adamantane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In the industrial sector, the compound’s stability and unique properties make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can fit into hydrophobic pockets of proteins, while the carbamoyl and aromatic groups can form hydrogen bonds and π-π interactions with amino acid residues. This multi-faceted interaction profile allows the compound to modulate the activity of enzymes, receptors, or other proteins involved in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)adamantane-1-carboxamide: Unique due to its adamantane core and specific substitution pattern.

    N-(3-Carbamoyl-4-chlorophenyl)-1H-indole-2-carboxamide: Similar in having a carbamoyl group and aromatic substitution but differs in the core structure.

    N-(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)cyclohexane-1-carboxamide: Similar functional groups but with a cyclohexane core instead of adamantane.

Uniqueness

The uniqueness of This compound lies in its adamantane core, which imparts rigidity and stability to the molecule. This structural feature distinguishes it from other compounds with similar functional groups but different core structures, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C24H26ClN3O2

Molecular Weight

423.9 g/mol

IUPAC Name

N-[4-[(3-chlorophenyl)carbamoylamino]phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C24H26ClN3O2/c25-18-2-1-3-21(11-18)28-23(30)27-20-6-4-19(5-7-20)26-22(29)24-12-15-8-16(13-24)10-17(9-15)14-24/h1-7,11,15-17H,8-10,12-14H2,(H,26,29)(H2,27,28,30)

InChI Key

IMEMLVIJSXLMRD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)NC(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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